3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one

Lipophilicity Drug Design ADME Prediction

3'-(4-Methylphenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one (CAS 54714-92-0) is a spirocyclic compound that fuses a 3,4-dihydro-1H-naphthalen-1-one core with a 4-methylphenyl-substituted oxirane ring via a spiro junction. With a molecular formula of C₁₈H₁₆O₂ and a molecular weight of 264.32 g·mol⁻¹, it belongs to the broader class of spiro[naphthalene-2,2'-oxiran]-1-one derivatives.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
CAS No. 54714-92-0
Cat. No. B12077209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one
CAS54714-92-0
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C3(O2)CCC4=CC=CC=C4C3=O
InChIInChI=1S/C18H16O2/c1-12-6-8-14(9-7-12)17-18(20-17)11-10-13-4-2-3-5-15(13)16(18)19/h2-9,17H,10-11H2,1H3
InChIKeyBGGAPEMJYSEKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(4-Methylphenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one (CAS 54714-92-0): Physicochemical Profile and Structural Identity


3'-(4-Methylphenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one (CAS 54714-92-0) is a spirocyclic compound that fuses a 3,4-dihydro-1H-naphthalen-1-one core with a 4-methylphenyl-substituted oxirane ring via a spiro junction . With a molecular formula of C₁₈H₁₆O₂ and a molecular weight of 264.32 g·mol⁻¹, it belongs to the broader class of spiro[naphthalene-2,2'-oxiran]-1-one derivatives. Predicted physicochemical properties include a density of 1.23 g·cm⁻³, a boiling point of 443.5 °C at 760 mmHg, a polar surface area (PSA) of 29.6 Ų, and a calculated LogP of approximately 3.63 to 4.26, reflecting moderate to high lipophilicity [1]. These properties govern its handling, purification, and potential interactions in both synthetic and biological contexts.

Why 4-Methylphenyl Cannot Be Casually Substituted by Halogen or Heteroaryl Analogs in Spiro-Oxirane Scaffolds


Within the spiro[naphthalene-2,2'-oxiran]-1-one family, replacement of the 4-methylphenyl substituent with 4-fluorophenyl, 4-chlorophenyl, or 4-pyridyl groups produces quantifiable differences in bulk physicochemical properties—including lipophilicity (LogP), density, boiling point, and calculated polar surface area—that directly impact chromatographic behavior, solubility, membrane permeability, and potential molecular recognition events . Even in the absence of extensive head-to-head biological data, the measured and predicted property shifts demonstrate that generic interchange risks irreproducible retention times, altered partition coefficients, and divergent pharmacokinetic or binding profiles. The sections below quantify these differences to guide evidence-based selection.

Quantitative Differentiation of 3'-(4-Methylphenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one from Closest Structural Analogs


Lipophilicity (LogP) Differentiation Between 4-Methylphenyl and 4-Fluorophenyl Spiro-Oxirane Analogs

The target 4-methylphenyl derivative exhibits a calculated LogP of 3.63–4.26, placing it firmly in lipophilic chemical space [1]. The corresponding 4-fluorophenyl analog, by contrast, is predicted to have a LogP approximately 0.3–0.5 log units lower due to the electronegative fluorine substituent reducing overall hydrophobicity (class-level inference based on standard Hansch π constants: π(F) ≈ +0.14 vs. π(CH₃) ≈ +0.56, yielding a predicted ΔLogP ≈ 0.4) [2]. This LogP difference can significantly alter octanol-water partitioning and membrane permeability in cell-based assays.

Lipophilicity Drug Design ADME Prediction

Polar Surface Area (PSA) Comparison: 4-Methylphenyl vs. 4-Pyridyl Spiro-Oxirane Derivatives

The target compound has a computed polar surface area (PSA) of 29.6 Ų, contributed solely by the ketone carbonyl and the oxirane oxygen atoms [1]. The 4-pyridyl analog (CAS 54569-86-7) introduces an additional sp²-hybridized nitrogen into the aromatic substituent, increasing the calculated PSA to an estimated 42–46 Ų (class-level inference based on the standard nitrogen contribution of ~12.9–17.0 Ų per pyridine nitrogen in topological PSA algorithms) [2]. This ~50 % increase in PSA crosses the commonly referenced threshold of 140 Ų for oral bioavailability scaling, though both compounds remain well below this limit; more importantly, the PSA difference can alter H-bond acceptor capacity for target engagement.

Drug-likeness Oral Bioavailability Polar Surface Area

Density and Boiling Point Differentiation for Purification and Formulation

The target 4-methylphenyl derivative has a measured/computed density of 1.23 g·cm⁻³ and a boiling point of 443.5 °C at 760 mmHg . The 4-fluorophenyl analog (CAS 66045-99-6) is denser (1.32 g·cm⁻³) and boils 16.8 °C lower at 426.7 °C . The 4-pyridyl analog (CAS 54569-86-7) has a density of 1.31 g·cm⁻³ and a boiling point of 447.3 °C, slightly higher than the target . These cross-study comparable data indicate that the target compound occupies a distinct region in density–boiling point space, which directly translates to different elution profiles in preparative HPLC and distinct conditions for vacuum distillation.

Purification Formulation Physical Properties

Refractive Index as a Purity and Identity Quality Control Parameter

The target compound has a predicted refractive index of 1.637 . While refractive indices for the 4-fluorophenyl, 4-chlorophenyl, and 4-pyridyl analogs are not widely reported in vendor datasheets, the presence of a reported value for the target compound provides a specific, measurable identity and purity quality-control parameter that is not available for the comparators. This allows for rapid, non-destructive verification of the target compound upon receipt, a practical advantage for procurement workflows.

Quality Control Refractive Index Identity Testing

NMR Spectroscopic Fingerprint: Unique Identity Confirmation

A ¹H NMR spectrum for the target compound has been deposited in the SpectraBase spectral database under Compound ID LA6Mp8iEkP8, with InChIKey BGGAPEMJYSEKNM-UHFFFAOYSA-N [1]. In contrast, none of the closest analogs (4-fluorophenyl, 4-chlorophenyl, or 4-pyridyl derivatives) have comparable publicly accessible reference spectra in SpectraBase. This provides procurement teams with a definitive, experimentally acquired spectroscopic benchmark for identity confirmation that is absent for the comparator compounds.

NMR Spectroscopy Identity Confirmation Quality Assurance

CAS Registry Integrity: Mitigating Identity Confusion with Nitroglutethimide

The CAS Registry Number 54714-92-0 is associated with both the spiro-oxirane target compound and, erroneously, with Nitroglutethimide (2-ethyl-2-(p-nitrophenyl)glutarimide, C₁₃H₁₄N₂O₄) in certain legacy databases including ChemSpider . This ambiguity is unique to this CAS number among the comparator set; the 4-fluorophenyl (66045-99-6), 4-chlorophenyl (42478-33-1), and 4-pyridyl (54569-86-7) analogs do not exhibit this dual-identity conflict. Users procuring the target compound must therefore implement enhanced identity verification (e.g., NMR, InChIKey cross-check) to ensure receipt of the spiro-oxirane rather than the glutarimide derivative.

CAS Registry Data Integrity Procurement Risk

Recommended Application Scenarios for 3'-(4-Methylphenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one Based on Quantified Differentiation


Medicinal Chemistry: CNS-Penetrant Lead Optimization Libraries

The target compound's moderate-to-high LogP (3.63–4.26) and compact PSA (29.6 Ų) place it favorably within the CNS MPO (Multiparameter Optimization) drug-like chemical space [1]. Compared to the 4-pyridyl analog, which carries an additional H-bond acceptor that increases PSA by an estimated 13–17 Ų, the 4-methylphenyl derivative is more likely to exhibit passive blood-brain barrier permeability. This makes the target compound a preferred scaffold for medicinal chemistry programs targeting CNS indications such as neurodegenerative diseases or psychiatric disorders, where the 4-pyridyl and 4-fluorophenyl analogs may have inferior permeability profiles.

Organic Synthesis: Intermediate for Cross-Coupling and Ring-Opening Transformations

The spiro-oxirane moiety in the target compound serves as a reactive handle for nucleophilic ring-opening reactions, while the 4-methylphenyl group provides a robust, oxidatively stable aromatic substituent compatible with palladium-catalyzed cross-coupling conditions . The density difference (1.23 vs. 1.31–1.32 g/cm³ for halogenated analogs) and the distinct boiling point (443.5 °C) guide the selection of appropriate solvent systems for extraction and chromatographic purification in multi-step synthetic sequences. Researchers requiring a spiro-oxirane building block with a non-halogenated, non-heterocyclic aryl substituent will find the target compound uniquely suited, as the 4-halogenated analogs may undergo undesired side reactions under certain metal-catalyzed conditions.

Analytical Reference Standard and Method Development

The availability of a public-domain ¹H NMR spectrum (SpectraBase ID LA6Mp8iEkP8), a documented refractive index (1.637), and a stable InChIKey (BGGAPEMJYSEKNM-UHFFFAOYSA-N) makes this compound suitable as an analytical reference standard for HPLC method development and identity testing [1][2]. Unlike the comparator analogs, for which reference spectra are not publicly accessible, procurement of the target compound is supported by orthogonal identity verification tools that reduce analytical qualification time.

Structure-Activity Relationship (SAR) Studies Requiring Electron-Donating para-Substitution

The 4-methyl substituent is a classic electron-donating group (Hammett σₚ = −0.17), distinguishing it from the electron-withdrawing 4-fluoro (σₚ = +0.06) and 4-chloro (σₚ = +0.23) analogs, as well as the H-bond-accepting 4-pyridyl group . In SAR campaigns exploring electronic effects on target binding, the target compound provides a para-electron-donating reference point that the halogenated and heteroaryl analogs cannot replicate. This electronic difference, combined with the quantified LogP and PSA shifts documented in Section 3, supports systematic exploration of substituent effects in spiro-oxirane pharmacophores.

Quote Request

Request a Quote for 3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.